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molecular formula C17H20OSi B8556611 (4-Methylphenyl)[4-(trimethylsilyl)phenyl]methanone CAS No. 18105-93-6

(4-Methylphenyl)[4-(trimethylsilyl)phenyl]methanone

Cat. No. B8556611
M. Wt: 268.42 g/mol
InChI Key: FOEPZPFZHSWYGX-UHFFFAOYSA-N
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Patent
US05114794

Procedure details

C-1) A Gringnard reagent consisting of 0.2 mol of 4-trimethylsilylchlorobenzene and 0.2 mol of magnesium was prepared in tetrahydrofuran, mixed with 0.2 mol of 4-methylbenzaldehyde and subjected to Oppenauer oxidation reaction to obtain 4-methyl-4'-trimethylsilylbenzophenone represented by the following chemical structural formula: ##STR19## The reaction product was actually used in the form of a 15% solution in isopropyl alcohol.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]1[CH:8]=[CH:7][C:6](Cl)=[CH:5][CH:4]=1.[Mg].[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1>O1CCCC1>[CH3:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]([C:6]2[CH:7]=[CH:8][C:3]([Si:2]([CH3:11])([CH3:10])[CH3:1])=[CH:4][CH:5]=2)=[O:19])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C[Si](C1=CC=C(C=C1)Cl)(C)C
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to Oppenauer oxidation reaction

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)[Si](C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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